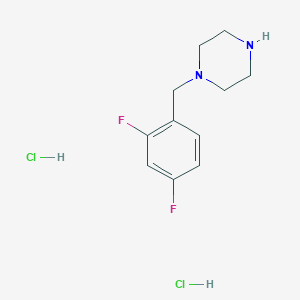

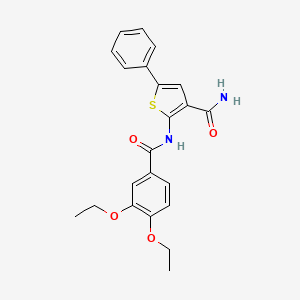

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" is a derivative of 2-pyridinone, which is a class of compounds known for their biological activities, including inhibition of reverse transcriptase in HIV-1. These compounds have been the subject of various studies due to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related 2-pyridinone derivatives has been reported in the literature. For instance, a series of 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a multi-component reaction catalyzed by l-proline, which is an environmentally friendly method with high yield . Another study reported the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones has been determined, revealing that these compounds form dimeric pairs through hydrogen bonding . This information is relevant as it provides insight into the potential intermolecular interactions of the compound , which may also exhibit similar hydrogen-bonded dimeric structures.

Chemical Reactions Analysis

The reactivity of 2-pyridinone derivatives can vary depending on the substituents present on the pyridinone ring. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to various products, including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis derivatives . These reactions demonstrate the versatility of 2-pyridinone derivatives in chemical synthesis, which could be applicable to the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported, related compounds have been studied. For instance, the antibacterial, antifungal, and anthelmintic activities of certain pyridinium hydroxide inner salt derivatives have been evaluated, although they were found to be noninhibitory to Gram-negative bacteria and parasites . Additionally, the synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors have been conducted, with some compounds showing potent antiviral activity .

Aplicaciones Científicas De Investigación

Molecular Structures and Hydrogen Bonding

The molecular structures of several N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing that these compounds form dimeric pairs through hydrogen bonding. This characteristic is significant for understanding the molecular interactions and assembly in crystals, providing insights into the design of materials with specific properties (Burgess et al., 1998).

Role of Hydrogen Bonds in Molecular Packing

The study of molecular and crystal structures of related compounds has highlighted the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such insights are crucial for the development of novel materials with tailored properties (Kuleshova & Khrustalev, 2000).

Chemosensors for pH Discrimination

Compounds with similar structural features have been explored as fluorescent chemosensors for pH, showing significant potential for biological and chemical sensing applications. These chemosensors can distinguish between different pH environments, which is valuable for medical diagnostics, including the discrimination between normal cells and cancer cells (Dhawa et al., 2020).

Reaction Mechanisms and Complex Formation

Research into the reactions of π-allylic palladium(II) complexes with pyridine and its derivatives, including compounds with similar structural motifs, contributes to the understanding of complex formation and reaction mechanisms in organometallic chemistry. This knowledge is fundamental for the synthesis of new compounds and catalysts (Baba et al., 1974).

Synthesis and Biological Activity

The synthesis of novel compounds through multi-component reactions, such as those related to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, has implications for the discovery of new drugs with various physiological activities. These synthetic methodologies offer environmentally friendly, high-yield, and straightforward approaches to potentially biologically active compounds (Shi et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2/c1-3-29-19(2)16-23(30)24(26(29)31)25(22-10-7-13-27-18-22)28-14-11-21(12-15-28)17-20-8-5-4-6-9-20/h4-10,13,16,18,21,25,30H,3,11-12,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPNGLFOUGEQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)

![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)